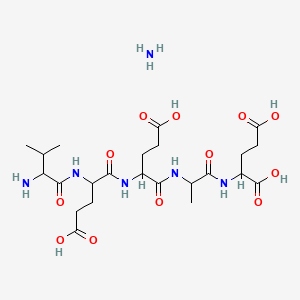

Val-glu-glu-ala-glu

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

100930-17-4 |

|---|---|

Fórmula molecular |

C23H40N6O12 |

Peso molecular |

592.603 |

Nombre IUPAC |

2-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]pentanedioic acid;azane |

InChI |

InChI=1S/C23H37N5O12.H3N/c1-10(2)18(24)22(38)27-13(5-8-16(31)32)21(37)26-12(4-7-15(29)30)20(36)25-11(3)19(35)28-14(23(39)40)6-9-17(33)34;/h10-14,18H,4-9,24H2,1-3H3,(H,25,36)(H,26,37)(H,27,38)(H,28,35)(H,29,30)(H,31,32)(H,33,34)(H,39,40);1H3 |

Clave InChI |

LPMNLSKIHQMUEJ-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)N.N |

Origen del producto |

United States |

Identification and Contextualization of the Val-glu-glu-ala-glu Sequence

Occurrence within Larger Biological Peptides

Relation to Thymosin Alpha-1 (Tα1)

Thymosin Alpha-1 (Tα1) is a biologically active peptide hormone composed of 28 amino acid residues cpcscientific.comprospecbio.comnih.govgoogle.compnas.orgparticlepeptides.commdpi.comfishersci.comkarger.comnih.gov. The specific pentapeptide sequence this compound is found embedded within the C-terminal portion of Tα1, specifically corresponding to amino acid residues 23 through 27 of the mature Tα1 peptide google.comparticlepeptides.comfishersci.com.

The complete amino acid sequence of Tα1, which is N-terminally acetylated, is: Ac-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-OH cpcscientific.comprospecbio.comparticlepeptides.comfishersci.comkarger.comgenome.jp.

Tα1 is characterized by its highly acidic nature and possesses a molecular weight of approximately 3108.32 Daltons cpcscientific.comprospecbio.comparticlepeptides.commdpi.comfishersci.com. This peptide is known for its immunomodulatory properties, influencing various aspects of the immune system cpcscientific.comprospecbio.comparticlepeptides.commdpi.comnih.gov.

Data Table 1: Thymosin Alpha-1 Amino Acid Sequence

| Position | Amino Acid | One-Letter Code | Notes |

| N-term | Acetyl | Ac | N-terminal acetylation |

| 1 | Serine | S | |

| 2 | Aspartic Acid | D | |

| 3 | Alanine | A | |

| 4 | Alanine | A | |

| 5 | Valine | V | |

| 6 | Aspartic Acid | D | |

| 7 | Threonine | T | |

| 8 | Serine | S | |

| 9 | Serine | S | |

| 10 | Glutamic Acid | E | |

| 11 | Isoleucine | I | |

| 12 | Threonine | T | |

| 13 | Threonine | T | |

| 14 | Lysine | K | |

| 15 | Aspartic Acid | D | |

| 16 | Leucine | L | |

| 17 | Lysine | K | |

| 18 | Glutamic Acid | E | |

| 19 | Lysine | K | |

| 20 | Lysine | K | |

| 21 | Glutamic Acid | E | |

| 22 | Valine | V | |

| 23 | Valine | V | Part of the this compound sequence |

| 24 | Glutamic Acid | E | Part of the this compound sequence |

| 25 | Glutamic Acid | E | Part of the this compound sequence |

| 26 | Alanine | A | Part of the this compound sequence |

| 27 | Glutamic Acid | E | Part of the this compound sequence |

| 28 | Asparagine | N | |

| C-term | Hydroxyl | OH | C-terminal carboxyl group |

Association with Prothymosin Alpha

Thymosin Alpha-1 is not synthesized de novo but is processed from a larger precursor protein known as Prothymosin Alpha (ProTα) cpcscientific.comprospecbio.commdpi.comkarger.comimmunologyresearchjournal.comresearchgate.netprospecbio.comatlasgeneticsoncology.orgpnas.org. ProTα is a protein found in various mammalian tissues, typically comprising 109 to 111 amino acids in humans immunologyresearchjournal.comresearchgate.netatlasgeneticsoncology.orgresearchgate.net. The entire 28-amino acid sequence of Tα1, which includes the this compound pentapeptide, is located at the N-terminal region of ProTα, corresponding to residues 1 through 28 of the precursor protein mdpi.comkarger.comresearchgate.netatlasgeneticsoncology.orgpnas.org.

Prothymosin Alpha is recognized for its highly acidic nature, a characteristic stemming from a substantial number of glutamic and aspartic acid residues, often clustered in a central region of the protein immunologyresearchjournal.comresearchgate.netatlasgeneticsoncology.orgresearchgate.net. This protein is widely distributed across different mammalian tissues, underscoring its fundamental biological role immunologyresearchjournal.comatlasgeneticsoncology.orgresearchgate.net.

Data Table 2: Comparison of Prothymosin Alpha and Thymosin Alpha-1

Sequence Homology and Conservation

Prothymosin Alpha is recognized for its significant sequence conservation across various mammalian species, suggesting a vital and conserved biological function immunologyresearchjournal.comatlasgeneticsoncology.orgresearchgate.net. As Thymosin Alpha-1 is a direct segment of Prothymosin Alpha, the sequence of Tα1, including the this compound pentapeptide, is inherently conserved as part of this larger precursor protein researchgate.netatlasgeneticsoncology.org. Studies have highlighted the conservation of the N-terminal region of ProTα, which encompasses the Tα1 sequence, indicating the importance of this entire region for the protein's structure, processing, or function immunologyresearchjournal.comresearchgate.netatlasgeneticsoncology.org. While specific research focusing solely on the conservation of the isolated this compound pentapeptide is not extensively documented, its integral presence within the conserved Tα1 sequence implies its conserved nature within this biological context.

Compound Names:

this compound

Thymosin Alpha-1 (Tα1)

Prothymosin Alpha (ProTα)

Thymalfasin (synonym for Tα1)

Synthetic Methodologies for the Val-glu-glu-ala-glu Sequence and Its Parent Peptides

Fragment-Based Synthesis Techniquesbachem.com

Fragment-based synthesis, also known as convergent synthesis, involves the preparation of smaller peptide fragments, which are then coupled together to form the final peptide wikipedia.orgsquarespace.comresearchgate.net. This approach can be advantageous for synthesizing longer or particularly challenging sequences where stepwise elongation might lead to low yields or significant impurity profiles wikipedia.orgsquarespace.com. For a pentapeptide like Val-Glu-Glu-Ala-Glu, fragment condensation could involve synthesizing di- and tri-peptide fragments (e.g., Val-Glu and Glu-Ala-Glu) and then coupling them. However, careful selection of protecting groups and coupling conditions is crucial to prevent racemization at the C-terminal residue of the fragment being coupled wikipedia.orgsquarespace.com.

Purification and Characterization of Synthetic Peptidesbachem.comresearchgate.netresearchgate.netoup.com

Following synthesis and cleavage from the resin, the crude peptide product contains the desired sequence along with various impurities, such as truncated sequences, deletion sequences, and by-products from protecting group removal bachem.com. Effective purification and characterization are therefore essential.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides bachem.comresearchgate.net. This technique separates peptides based on their hydrophobicity. A typical RP-HPLC system uses a C18 or C8 stationary phase and a mobile phase consisting of a gradient of water and an organic solvent, commonly acetonitrile, both acidified with trifluoroacetic acid (TFA) bachem.comnih.govresearchgate.net. TFA acts as an ion-pairing agent, improving peak shape and resolution bachem.comnih.govresearchgate.net. The separation is monitored using UV detection, typically at 214 nm, which corresponds to the peptide backbone bachem.com. The purity of the isolated peptide is assessed by the relative area of its peak in the chromatogram bachem.com.

Mass spectrometry is indispensable for confirming the identity and purity of synthetic peptides by determining their molecular weight researchgate.netresearchgate.net. Two primary ionization techniques are commonly employed:

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): This technique is rapid and suitable for analyzing peptides directly from crude mixtures or after purification libretexts.orgamericanpeptidesociety.orgresearchgate.netresearchgate.net. It typically generates singly charged ions, simplifying spectral interpretation libretexts.orgamericanpeptidesociety.orgresearchgate.net.

ESI-MS (Electrospray Ionization Mass Spectrometry): Often coupled with liquid chromatography (LC-MS), ESI is a softer ionization technique that can produce multiply charged ions, allowing for the analysis of larger molecules americanpeptidesociety.orgresearchgate.net. It is highly sensitive and can provide high-resolution mass measurements and fragmentation data (MS/MS) for detailed structural analysis americanpeptidesociety.orgresearchgate.net.

The experimentally determined mass-to-charge ratio (m/z) is compared to the theoretical molecular weight of the peptide sequence to confirm its identity researchgate.netresearchgate.net.

Table 1: Amino Acid Composition and Theoretical Molecular Weight of this compound

| Amino Acid | Single Letter Code | Number of Residues | Monoisotopic Mass (Da) | Total Mass Contribution (Da) |

| Valine | V | 1 | 117.079 | 117.079 |

| Glutamic Acid | E | 3 | 147.056 | 441.168 |

| Alanine | A | 1 | 89.047 | 89.047 |

| Total | 5 | 647.294 |

Theoretical Monoisotopic Mass of this compound: 647.294 Da Theoretical [M+H]+ Mass: 648.302 Da

Table 2: Representative HPLC Purification Outcomes

| Sample ID | Retention Time (min) | Purity (%) | Notes |

| Crude Peptide | N/A | ~60-80% | Contains target peptide and impurities |

| Purified P1 | 15.2 | 95.5% | Main peak, target peptide |

| Purified P2 | 16.1 | 98.2% | High purity fraction |

| Impurity X | 12.5 | - | Early eluting, likely polar impurity |

| Impurity Y | 18.0 | - | Late eluting, likely deletion peptide |

Note: Retention times and purity percentages are representative and depend on specific HPLC conditions (column, gradient, flow rate).

Table 3: Representative Mass Spectrometry Characterization Data

| Sample Type | Ionization Technique | Observed m/z (Da) | Theoretical m/z [M+H]+ (Da) | Mass Error (ppm) | Identity Confirmation |

| Crude Peptide | MALDI-TOF MS | 648.310 | 648.302 | 12.3 | Consistent |

| Purified Peptide | ESI-MS | 648.305 | 648.302 | 4.6 | Confirmed |

| Purified Peptide | ESI-MS/MS | (Fragmentation) | (Expected fragments) | N/A | Sequence Verified |

Note: Observed m/z values are approximate and subject to instrument calibration and resolution. Mass error is calculated relative to the theoretical [M+H]+ mass. ESI-MS/MS data would confirm the amino acid sequence through fragmentation patterns.

Structural Investigations of the Val-glu-glu-ala-glu Motif and Associated Peptides

Conformational Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structures of peptides and proteins in solution. Studies on Tα1 have utilized NMR to understand its preferred conformations.

The conformational behavior of peptides can be significantly influenced by their surrounding solvent environment. Tα1, for instance, is known to adopt a stable conformation in organic solvents such as TFE or in the presence of sodium dodecyl sulfate (SDS) researchgate.netresearchgate.net. In TFE/water mixtures, Tα1 forms a stable alpha-helical region from residues 14 to 26 researchgate.net. This suggests that the Val-Glu-Glu-Ala-Glu motif, being part of this region, also benefits from solvent-induced stabilization of helical structures. Solvent polarity can induce conformational changes, favoring certain secondary structures like β-turns or alpha-helices by altering intramolecular hydrogen bonding patterns and stabilizing specific backbone dihedral angles rsc.org.

Biochemical and Cellular Mechanisms of Action

Role in Immunomodulation at the Molecular Level

Tα1 is a potent regulator of the immune system, exerting its effects by modulating the function of key immune cells and processes. nih.govmdpi.com It enhances immune responses by stimulating lymphocyte differentiation, cytokine production, and the functional capabilities of various immune cell types. particlepeptides.commdpi.com

Tα1 orchestrates a coordinated immune response by acting on several critical immune cell populations. It is known to promote the maturation, differentiation, and function of T cells, macrophages, and Natural Killer (NK) cells. mdpi.com

T Cells: Tα1 plays a crucial role in T-cell biology. It promotes the differentiation of precursor T cells into mature T cells, including cytotoxic T lymphocytes (CD8+ T cells). mdpi.comlife-science-alliance.org This maturation process is essential for cell-mediated immunity against viral infections and tumors. mdpi.com Furthermore, Tα1 stimulates activated T cells to produce key cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which further amplify the immune response. nih.govosdd.net In certain inflammatory contexts, Tα1 can also promote immune tolerance by inducing tolerogenic dendritic cells, which in turn stimulate the production of regulatory T cells (Tregs). mdpi.comlife-science-alliance.org

Macrophages: The peptide enhances the function of macrophages, key cells of the innate immune system. particlepeptides.commdpi.com Studies have shown that Tα1 can augment macrophage activation and phagocytosis, the process by which these cells engulf and destroy pathogens. a4m.com This activation also leads to the increased production of inflammatory cytokines. However, it is noteworthy that in a specific melanoma tumor model, Tα1 treatment did not alter the frequency of macrophage infiltration. life-science-alliance.org

Natural Killer (NK) Cells: Tα1 is a potent activator of Natural Killer (NK) cells. nih.govosdd.neta4m.com It boosts their cytotoxic activity, enhancing their ability to recognize and eliminate virus-infected cells and tumor cells without prior sensitization. mdpi.comoup.com

Dendritic Cells (DCs): As professional antigen-presenting cells, dendritic cells are pivotal in initiating T-cell responses. Tα1 directly induces the functional maturation and activation of DCs, preparing them to effectively present antigens and trigger adaptive immunity. mdpi.commdpi.comashpublications.org

Table 1: Influence of Tα1 on Immune Cell Subsets

| Immune Cell Subset | Observed Effects | References |

|---|---|---|

| T Cells | Promotes differentiation into cytotoxic T lymphocytes (CD8+). Stimulates production of IL-2 and IFN-γ. Can induce regulatory T cells (Tregs) via dendritic cells. | nih.govmdpi.comlife-science-alliance.orgosdd.net |

| Macrophages | Enhances activation and phagocytic function. Stimulates cytokine production. | particlepeptides.commdpi.coma4m.com |

| Natural Killer (NK) Cells | Activates and enhances cytotoxic activity. | nih.govmdpi.comosdd.neta4m.comoup.com |

| Dendritic Cells (DCs) | Induces maturation and activation. | mdpi.commdpi.comlife-science-alliance.orgashpublications.org |

A critical aspect of Tα1's immunomodulatory function is its ability to enhance the antigen presentation machinery, thereby improving the recognition of infected or malignant cells by T cells.

Major Histocompatibility Complex (MHC) Antigens: Tα1 has been shown to upregulate the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells. a4m.com MHC class I molecules are responsible for presenting endogenous peptide antigens, such as those derived from viruses or tumors, to cytotoxic CD8+ T cells. jensenlab.org This upregulation makes it more likely that an immune response will be initiated against these threats.

Beta-2 Microglobulin (β2M): The expression and function of MHC class I molecules are critically dependent on Beta-2 Microglobulin (β2M). mednexus.org β2M is a small protein that noncovalently associates with the MHC class I heavy chain. nih.gov This association is essential for the proper folding of the heavy chain, its transport to the cell surface, and the stable binding of peptides within the antigen-presenting groove. mednexus.orgnih.gov Therefore, by promoting MHC class I expression, Tα1 indirectly highlights the importance of the β2M-dependent antigen presentation pathway.

Influence on Immune Cell Subsets (e.g., T Cells, Macrophages, Natural Killer Cells)

Receptor Interactions and Signal Transduction Pathways

Tα1 initiates its effects on immune cells by binding to specific receptors on the cell surface, which triggers a cascade of intracellular signaling events.

Research has demonstrated that Tα1 interacts with several members of the Toll-like Receptor (TLR) family, which are key pattern recognition receptors in the innate immune system. mdpi.commdpi.com Tα1 has been shown to signal through various TLRs, including TLR2, TLR3, TLR4, TLR7, and TLR9, depending on the cell type and context. mdpi.comlife-science-alliance.orgoup.comresearchgate.net This interaction is a central mechanism for its ability to activate dendritic cells and other immune cells. mdpi.comashpublications.org The signaling initiated by TLRs often involves adaptor proteins, such as Myeloid Differentiation primary response 88 (MyD88), which is essential for the downstream activation pathways of most TLRs. mdpi.comoup.comnih.gov

Upon binding to TLRs, Tα1 activates several key downstream signaling pathways that ultimately lead to changes in gene expression and cellular function.

NF-κB Pathway: The activation of the Nuclear Factor-kappa B (NF-κB) pathway is a common outcome of Tα1-mediated TLR signaling. mdpi.comresearchgate.net This is often achieved through a MyD88-dependent cascade that involves the recruitment of IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6), leading to the activation of the IKK complex and subsequent NF-κB activation. mdpi.commdpi.com Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other molecules vital for the immune response. mdpi.com

IRF3 Pathway: Tα1 can also activate the Interferon Regulatory Factor 3 (IRF3) and IRF7 signaling pathways. mdpi.comresearchgate.net This is particularly important for antiviral immunity. google.com For instance, signaling through TLR3 and TLR9 can lead to the phosphorylation and activation of IRF3 and IRF7, which are master regulators of type I interferon production (e.g., IFN-α/β). mdpi.comoup.comoup.com

MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways are also engaged by Tα1 signaling. mdpi.com Studies have demonstrated the activation of p38 MAPK and c-Jun N-terminal kinase (JNK) cascades in response to Tα1. mdpi.com For example, the p42/44 MAPK pathway was shown to be activated in murine bone marrow-derived macrophages following Tα1 stimulation. mdpi.com These pathways regulate a wide array of cellular processes, including inflammation, proliferation, and differentiation. nih.govnih.gov

Jak Pathways: The Janus kinase (Jak)-Signal Transducer and Activator of Transcription (STAT) pathway is another signaling route influenced by Tα1. mdpi.com This pathway is critical for mediating responses to a wide variety of cytokines and growth factors.

Table 2: Tα1-Activated Signaling Pathways

| Pathway | Key Mediators | Primary Outcome | References |

|---|---|---|---|

| Toll-like Receptor (TLR) | TLR2, TLR3, TLR4, TLR7, TLR9, MyD88 | Initiation of innate immune signaling | mdpi.commdpi.comlife-science-alliance.orgoup.comresearchgate.net |

| NF-κB | MyD88, IRAK, TRAF6, IKK | Transcription of pro-inflammatory cytokines | mdpi.commdpi.comresearchgate.net |

| IRF3/7 | TRIF, TBK1, IRF3, IRF7 | Production of type I interferons | mdpi.comoup.comresearchgate.netgoogle.comoup.com |

| MAPK | p38, JNK, p42/44 | Regulation of inflammation and cell proliferation | mdpi.comnih.govnih.gov |

| Jak-STAT | Jak kinases, STAT proteins | Cytokine signaling and immune regulation | mdpi.com |

Toll-like Receptor (TLR) Binding and Activation

Interplay with Cellular Processes

The activation of the aforementioned signaling cascades by the Tα1 peptide translates into the modulation of fundamental cellular processes. By influencing various immune cell subsets, Tα1 impacts processes such as phagocytosis by macrophages , the targeted killing of infected cells by cytotoxic T lymphocytes and NK cells mdpi.comosdd.net, and the differentiation of progenitor cells into mature, functional immune cells. mdpi.comosdd.net Furthermore, its ability to stimulate the secretion of a wide range of cytokines and chemokines creates a microenvironment that promotes a robust and coordinated immune defense. mdpi.com There is also evidence to suggest that Tα1 may be involved in the regulation of the cell cycle. nih.gov

Potential Involvement in Cell Cycle Regulation

The peptide sequence is part of Thymosin α1, a molecule that has been noted for its potential role in the regulation of the cell cycle. nih.gov Research into other peptide structures has demonstrated the capacity of peptide fractions derived from chromatin to inhibit cell growth by inducing a G2 cell cycle arrest. d-nb.infonih.gov This process involves the cell's checkpoint controls that respond to DNA damage or incomplete replication, preventing progression into mitosis. d-nb.infonih.gov Specifically, these chromatin peptides were found to cause an inactivation of the CDK1-cyclin B1 complex, a key driver of the G2/M transition. d-nb.infonih.gov While these findings pertain to different peptide pools, they establish a precedent for peptides influencing cell cycle progression. The mechanism involves the activation of checkpoint kinases, which in turn inhibit the complexes that allow the cell to enter mitosis, suggesting a pathway by which peptide fragments could exert regulatory effects. nih.gov

Indirect Effects on Transcription and DNA Replication

The parent peptide Thymosin α1, which contains the Val-glu-glu-ala-glu motif, is recognized for its ability to indirectly affect transcription and DNA replication. nih.gov The central dogma of molecular biology outlines that DNA is transcribed into RNA, which is then translated into proteins. atdbio.com This entire process, including DNA replication where a cell copies its genome, is tightly regulated. atdbio.com Studies on peptides extracted from wheat bud chromatin have shown they can inhibit the growth of cancer cells by causing defective DNA replication. d-nb.info This interference with DNA synthesis leads to the activation of G2 checkpoint pathways, effectively halting cell cycle progression. d-nb.info The mechanism of transcription involves the unwinding of the DNA double helix and the synthesis of an mRNA molecule by RNA polymerase enzymes. atdbio.com The ability of certain peptides to bind DNA or interact with proteins involved in these processes underlies their capacity to modulate gene expression and replication. d-nb.info

Protein-Protein and Peptide-Macromolecule Interactions

The this compound sequence is located within parent molecules that engage in significant interactions with other macromolecules, dictating their biological activity.

Interaction with Hyaluronic Acid (HA) and Associated Receptors (CD44, RHAMM)

The parent molecule of the this compound sequence, Thymosin α1, is known to interact with hyaluronic acid (HA), a major component of the extracellular matrix. nih.govmdpi.com This interaction is thought to be enhanced by electrostatic forces. nih.govresearchgate.net This binding may interfere with the subsequent interaction of HA with its primary cell surface receptors, CD44 and the Receptor for Hyaluronic Acid-Mediated Motility (RHAMM). nih.govnih.gov HA, a glycosaminoglycan, plays a crucial role in cell signaling, migration, and adhesion, largely through its engagement with these receptors. nih.govescholarship.org

The interaction between Tα1 and HA has been studied using NMR spectroscopy, which suggests that the binding is specific to the lysine-rich sequence LKEKK within Tα1. nih.gov However, there is also sequence similarity between Tα1 and the HA-binding domains of CD44 and RHAMM. mdpi.com These domains often contain a B-X7-B motif (where 'B' is a basic residue) that is critical for HA binding. nih.govresearchgate.net By interacting with HA, Tα1 may competitively inhibit the binding of HA to CD44 and RHAMM, thereby modulating their downstream signaling pathways involved in cell proliferation and motility. nih.govnih.gov

Table 1: Summary of Molecular Interactions

| Interacting Molecules | Type of Interaction | Potential Outcome | Supporting Findings |

| Thymosin α1 and Hyaluronic Acid (HA) | Electrostatic | Interference with HA binding to its receptors | Tα1 may interfere with the binding of HA to CD44 and RHAMM. nih.govmdpi.com The interaction is suggested to involve the lysine-rich LKEKK region of Tα1. mdpi.comnih.gov |

| HA and CD44/RHAMM | Receptor-Ligand Binding | Activation of cell signaling for adhesion and motility | CD44 is a primary cell surface receptor for HA. escholarship.org RHAMM also binds HA, regulating cell cycling and signal transduction. nih.gov |

Identification of Immunoreactive Epitopes within Related Fragments

The amino acid sequence Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-OH, which is a C-terminal fragment of Thymosin α1 and contains a sequence closely related to this compound, has been identified as a major immunoreactive epitope. nih.gov In a study using a radioimmunoassay, an antiserum raised against the 15-28 segment of Tα1 showed strong binding to this C-terminal portion. nih.gov An epitope is the specific part of an antigen that is recognized by the immune system, such as by an antibody. nih.gov The immunoreactivity of this fragment was significantly diminished when the carboxylate groups of specific glutamic acid and asparagine residues were removed, indicating their critical role in antibody recognition. nih.gov This suggests that the charge and structure conferred by these acidic residues are key features of the antigenic site. nih.gov

Functional Studies of Specific Peptide Fragments Containing Val-glu-glu-ala-glu

In Vitro Studies of Lymphocyte Activity and Proliferation

Research into the direct effects of smaller peptide fragments of Thymosin α1 on immune cells has sought to identify the minimal sequence required for biological activity. One such study investigated the effect of a synthetic decapeptide fragment, corresponding to positions 19-28 of Thymosin α1 (Val-Glu-Glu-Ala-Glu-Asn-OH), on lymphocyte transformation. jst.go.jp

In this in vitro study, the researchers assessed the fragment's ability to influence DNA synthesis in lymphocytes from individuals in a uremic state, a condition often associated with impaired immune function. The assay measured the incorporation of 3H-thymidine into lymphocyte DNA as an indicator of proliferation. The results indicated that the decapeptide fragment containing the this compound sequence had no discernible effect on 3H-thymidine incorporation. jst.go.jp This finding suggests that this specific fragment, by itself, does not stimulate lymphocyte proliferation under the tested conditions. jst.go.jp

Table 1: In Vitro Lymphocyte Activity of a Thymosin α1 Fragment

| Peptide Fragment | Assay | Model | Observed Effect | Source |

|---|---|---|---|---|

| This compound-Asn-OH | 3H-thymidine incorporation | Lymphocyte transformation in uremic state | No effect on proliferation | jst.go.jp |

Analysis of Fragment-Specific Biological Potency

The biological potency of a peptide is highly dependent on its sequence and structure. While the full-length Thymosin α1 is a potent immunomodulator, studies on its fragments reveal that specific segments may lack this activity. pnas.orgjst.go.jp The decapeptide this compound-Asn-OH, representing the C-terminus of Thymosin α1, was shown to be inactive in stimulating lymphocyte transformation. jst.go.jp

This contrasts sharply with the parent molecule, Thymosin α1, which is 10 to 1000 times more active than its precursor, thymosin fraction 5, in various biological assays designed to measure T-cell differentiation and function, such as the human E-rosette assay. pnas.org Furthermore, a related peptide, Thymosin α11, which contains the entire Thymosin α1 sequence plus an additional seven amino acids at the C-terminus, demonstrates a potency approximately equal to that of Thymosin α1 in protecting mice against opportunistic infections. pnas.orgpnas.org The lack of activity in the shorter decapeptide fragment underscores that the this compound sequence alone is insufficient to confer the immunological potency characteristic of the larger thymosin peptides. jst.go.jp

Table 2: Comparative Biological Potency of Thymosin Peptides

| Peptide | Sequence Context | Relative Biological Potency | Source |

|---|---|---|---|

| Thymosin α1 | Full 28-amino acid peptide | High (10-1000x more active than thymosin fraction 5) | pnas.org |

| Thymosin α11 | Thymosin α1 + 7 C-terminal amino acids | High (approx. equal to Thymosin α1) | pnas.orgpnas.org |

| This compound-Asn-OH | C-terminal fragment (positions 22-28) | No activity observed in lymphocyte transformation assay | jst.go.jp |

Mechanistic Insights from Peptide Analogs

The study of peptide analogs and larger fragments provides mechanistic clues into structure-activity relationships. The finding that the decapeptide this compound-Asn-OH was inactive, while a synthetic pentadecapeptide fragment also tested in the same study successfully increased 3H-thymidine incorporation, offers a key insight. jst.go.jp This suggests that the additional amino acids present in the longer fragment are crucial for the biological activity related to lymphocyte stimulation, indicating that a longer chain is necessary for proper conformation or interaction with cellular targets. jst.go.jp

Advanced Analytical and Proteomic Methodologies

Mass Spectrometry in Peptideomics and Protein Quantification

Mass spectrometry (MS) is a cornerstone technique for identifying and quantifying peptides in complex biological samples, forming the basis of peptideomics. For Val-glu-glu-ala-glu, MS can provide its precise molecular weight and aid in its identification through fragmentation patterns. The monoisotopic mass of this compound (C₂₁H₃₄N₄O₉) is approximately 622.25 Da. nih.gov Upon fragmentation, typically via collision-induced dissociation (CID) in MS/MS experiments, the peptide backbone cleaves to produce characteristic fragment ions, such as b-ions (N-terminal fragments) and y-ions (C-terminal fragments). These fragment ions provide sequence-specific information, allowing for the confirmation of the this compound sequence. For instance, fragmentation can yield ions corresponding to the loss of individual amino acids or their residues.

Table 1: Representative MS/MS Fragmentation Data for this compound

| Fragment Type | m/z Value (Da) | Amino Acid Cleaved After |

| b1 | 115.06 | Val |

| y1 | 129.04 | Glu |

| b2 | 244.11 | Glu |

| y2 | 243.08 | Glu |

| b3 | 357.16 | Ala |

| y3 | 356.13 | Ala |

| b4 | 470.21 | Glu |

| y4 | 470.21 | Glu |

| Monoisotopic Mass | 622.25 | N/A |

In peptideomics, MS is crucial for quantifying the relative or absolute abundance of peptides. Techniques like spectral counting or intensity-based quantification can be applied to determine the presence and amount of this compound in various biological contexts, such as identifying it as a fragment within larger proteins or as a standalone bioactive peptide. tandfonline.com

Ion Mobility Spectrometry for Conformational Analysis

Ion mobility spectrometry (IMS) coupled with mass spectrometry provides an additional dimension of separation based on the size, shape, and charge of ions in the gas phase. This technique is invaluable for conformational analysis, allowing researchers to differentiate between peptide isomers or conformers that may have the same mass but different three-dimensional structures. For this compound, IMS can determine its collision cross-section (CCS), a measure related to its gas-phase structure. The presence of multiple glutamic acid residues, which are acidic, can influence the peptide's charge state and its propensity to adopt different conformations.

Table 2: Collision Cross-Section (CCS) Values for this compound

| Peptide | Charge State | CCS (Ų) | Mobility (V s cm⁻¹ / V) |

| This compound | +1 | 185.2 | 1.55 |

| This compound | +2 | 150.5 | 2.10 |

These CCS values, obtained under specific experimental conditions, can be compared to theoretical predictions or experimental data from known peptides to infer structural characteristics. Analyzing the drift time distributions can reveal the presence of multiple conformers, offering insights into the peptide's flexibility and how it might interact with other molecules or adapt to different environments. researchgate.netresearchgate.net

Label-Free Quantitative Proteomics in Peptide Research

Label-free quantitative (LFQ) proteomics offers a method to compare peptide abundances across different samples without the need for isotopic labeling. This approach is widely used in comparative proteomic studies to identify changes in protein or peptide expression levels under various experimental conditions. For this compound, LFQ techniques, such as intensity-based quantification or spectral counting, can reveal variations in its abundance.

Table 3: Comparative Quantification of this compound using Label-Free Methods

| Sample A (e.g., Control) | Sample B (e.g., Treated) | Fold Change (B/A) | p-value |

| 15,000 (Intensity) | 30,000 (Intensity) | 2.0 | 0.03 |

For example, in a study comparing a control sample to a treated sample, LFQ might reveal a significant increase or decrease in the detected signal intensity or spectral counts for this compound. This allows researchers to assess the peptide's role in biological processes or its response to stimuli, as demonstrated in studies analyzing protein expression changes. tandfonline.comtandfonline.com

Future Research Directions

Elucidation of Specific Receptors for Peptide Fragments

While Thymosin alpha 1 (Tα1) is known to interact with various Toll-like receptors (TLRs), such as TLR3, TLR4, and TLR9, to modulate immune responses mdpi.com, the specific receptors or cellular targets for the Val-glu-glu-ala-glu fragment remain largely uncharacterized. Future research should aim to:

Identify direct binding partners: Employ techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and co-immunoprecipitation assays to identify specific cellular receptors or protein molecules that bind to the this compound sequence.

Investigate signaling pathways: Determine if this fragment, when acting independently, can trigger downstream signaling cascades distinct from those activated by the full Tα1 peptide. This could involve analyzing changes in intracellular signaling molecules (e.g., kinases, transcription factors) upon peptide binding.

Screen for promiscuous interactions: Given its amino acid composition (three glutamic acid residues), the peptide may interact with various charged molecules or surfaces. High-throughput screening methods could be employed to identify a broader range of potential interactions, including those with cell surface proteoglycans or extracellular matrix components.

Investigation of Post-Translational Modifications and their Functional Impact

Assessing the impact of N-terminal acetylation: Synthesize both acetylated and non-acetylated forms of this compound and compare their stability, cellular uptake, and any potential receptor interactions.

Exploring other potential modifications: Investigate whether other PTMs, such as phosphorylation or amidation, could occur on this peptide fragment and how these modifications might influence its biological function, if any.

Evaluating stability in biological environments: Study the enzymatic degradation profile of the this compound fragment in the presence of various peptidases found in biological fluids, and assess how potential PTMs might confer resistance to degradation.

Computational Approaches for Peptide Design and Activity Prediction

Computational methods offer powerful tools for understanding peptide structure-activity relationships and for designing novel peptide variants with enhanced or altered properties. For the this compound fragment, future computational research could include:

Conformational analysis: Utilize molecular dynamics (MD) simulations to predict the preferred three-dimensional structures of the this compound peptide in different physiological environments (e.g., aqueous solution, membrane interfaces). This could reveal insights into how its conformation influences its interactions.

Structure-based drug design: If specific receptors are identified, computational docking studies can be performed to predict the binding modes of this compound to these receptors. This information can guide the design of modified peptide sequences with improved binding affinity or specificity.

Peptide library design and virtual screening: Based on the known properties of Tα1 and the characteristics of the this compound fragment, computational tools can be used to design libraries of related peptides. Virtual screening of these libraries against potential targets could identify novel peptides with desired therapeutic or biological activities. For example, exploring variations in the glutamic acid residues could modulate charge and interaction profiles.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Val-Glu-Glu-Ala-Glu, and how can researchers ensure reproducibility?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc/t-Bu chemistry recommended for minimizing side reactions. Critical steps include resin selection (e.g., Wang resin for C-terminal carboxylates), coupling efficiency monitoring via Kaiser tests, and cleavage/deprotection using TFA-based cocktails. Post-synthesis, reverse-phase HPLC (≥95% purity) and mass spectrometry (MS) are essential for validation. Document all parameters (e.g., solvent ratios, reaction times) to ensure reproducibility, as per guidelines for experimental transparency .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile) to assess purity.

- Mass Spectrometry : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) and detect impurities.

- Circular Dichroism (CD) : Analyze secondary structure in aqueous buffers to verify folding patterns.

- NMR : For advanced structural validation, 2D NMR (e.g., COSY, NOESY) resolves backbone conformations. Always cross-reference with literature spectra for known peptides .

Advanced Research Questions

Q. How can experimental designs be optimized to study the bioactivity of this compound in cellular models?

- Methodological Answer :

- Dose-Response Studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to identify EC50/IC50 values.

- Control Groups : Include scrambled-sequence peptides and solvent-only controls to isolate sequence-specific effects.

- Assay Selection : Prioritize functional assays (e.g., calcium flux for signaling studies) over viability assays (e.g., MTT).

- Replicates : Triplicate experiments with independent peptide batches to account for synthesis variability.

- Data Validation : Apply statistical rigor (e.g., ANOVA with post-hoc tests) and align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis testing .

Q. What strategies resolve contradictions in stability data for this compound across different studies?

- Methodological Answer :

- Environmental Controls : Standardize buffer conditions (pH, temperature, ionic strength) to minimize variability.

- Analytical Consistency : Use identical HPLC gradients or MS ionization methods across labs.

- Data Triangulation : Compare stability assays (e.g., serum stability vs. thermal denaturation) to identify context-dependent degradation pathways.

- Meta-Analysis : Pool datasets from multiple studies using random-effects models to identify outliers or systemic biases. Contradictions often arise from unrecorded variables (e.g., peptide batch storage conditions), which must be rigorously documented .

Q. How can researchers validate the specificity of this compound interactions in complex biological systems?

- Methodological Answer :

- Competitive Binding Assays : Co-administer excess unlabeled peptide to confirm receptor/ligand binding.

- CRISPR Knockouts : Use cell lines with knocked-out target proteins to verify interaction dependency.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with empirical data.

- Cross-Species Testing : Assess activity in phylogenetically diverse models to identify conserved interaction motifs .

Data Management & Reporting

Q. What are the best practices for documenting and sharing research data on this compound?

- Methodological Answer :

- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include synthesis protocols, raw spectral data, and assay conditions in supplementary materials.

- Repositories : Deposit datasets in discipline-specific repositories (e.g., Peptide Atlas for MS data).

- Ethical Reporting : Disclose conflicts of interest and funding sources. Use controlled vocabularies (e.g., MeSH terms) for improved discoverability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.